3-Hydroxynaphthalene-2,7-disulphonic acid

azo coupling kinetics diazonium ion reactivity dye synthesis optimization

Ensure red dye chromaticity by sourcing this specific 3,6-disulfonic acid isomer. Unlike G acid, which yields yellow dyes, this R acid coupling component is essential for color-critical applications. Its trianion form reacts up to 8×10⁸ faster, maximizing coupling efficiency under alkaline conditions. For biosensing, its disulfonate structure delivers a 3× higher fluorescence quantum yield (0.3 vs. 0.1) than monosulfonated probes. Mandate HPLC-certified purity and aniline-complexation purification (per U.S. Patent 3,875,216) to eliminate G acid contamination and guarantee batch-to-batch consistency.

Molecular Formula C₁₀H₈O₇S₂ . (Na)ₓ
Molecular Weight 304.302299
CAS No. 148-75-4
Cat. No. B147199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxynaphthalene-2,7-disulphonic acid
CAS148-75-4
Synonyms2-Hydroxy-3,6-naphthalenedisulfonic Acid Sodium Salt;  2-Naphthol-3,6-disulfonic Acid Sodium Salt;  Acid Chrome Black V Sodium Salt;  Magracrom Black V Sodium Salt;  R Acid Sodium Salt;  β-Naphthol-3,6-disulfonic Acid Sodium Salt;  β-Naphtholdisulfonic Aci
Molecular FormulaC₁₀H₈O₇S₂ . (Na)ₓ
Molecular Weight304.302299
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
InChIKeyUSWINTIHFQKJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxynaphthalene-2,7-disulphonic Acid (CAS 148-75-4): Core Properties and Industrial Identity for Dye Intermediate Procurement


3-Hydroxynaphthalene-2,7-disulphonic acid (CAS 148-75-4), also known as 2-naphthol-3,6-disulfonic acid or R acid, is a naphthalene-based disulfonic acid coupling component with the molecular formula C₁₀H₈O₇S₂ and a molecular weight of 304.3 g/mol. It appears as white needle-like crystals or deliquescent needles that are very soluble in water and alcohol, practically insoluble in ether, with an estimated density of 1.742 g/cm³, boiling point of approximately 415°C, and a predicted pKa of -0.20±0.40 . Industrially, it is produced via sulfonation of 2-naphthol and is primarily supplied commercially as its disodium salt, known as R salt (CAS 135-51-3), which exhibits blue-green fluorescence in aqueous solution and is widely utilized as a key intermediate in azo dye synthesis, food pigments, functional colorants, and fluorescent indicators [1].

Why Generic Substitution Fails: Critical Differentiation of 3-Hydroxynaphthalene-2,7-disulphonic Acid from Closely Related Naphthalene Sulfonates


Although 3-hydroxynaphthalene-2,7-disulphonic acid (R acid) belongs to the broader class of naphthalene sulfonic acid dye intermediates, it cannot be indiscriminately substituted by its closest industrial analogs, particularly 2-naphthol-6,8-disulfonic acid (G acid). These two disulfonic acids are co-produced during the sulfonation of 2-naphthol, yet their sodium salts exhibit fundamentally different solubility profiles that dictate their commercial separation: R salt remains highly soluble in concentrated salt solutions, whereas G salt is readily precipitated by potassium chloride [1]. More critically, these positional isomers produce entirely distinct dye outcomes upon coupling with diazonium salts—R acid yields red dyes (Rot), while G acid produces yellow dyes (Gelb) . This chromatic divergence, rooted in the specific 3,6-disulfonation pattern versus the 6,8-pattern, makes substitution chemically invalid for any color-critical application and underscores the necessity for rigorous procurement specifications.

Quantitative Evidence Guide: Verifiable Performance Metrics for 3-Hydroxynaphthalene-2,7-disulphonic Acid in Azo Coupling, Photophysics, and Purification


Azo Coupling Kinetics: pH-Dependent Reactivity of R Acid Dianion vs. Trianion

The azo coupling reactivity of 3-hydroxynaphthalene-2,7-disulphonic acid is critically governed by its protonation state. Kinetic investigations with six five-membered ring heteroaromatic diazonium ions at varying pH demonstrate that the 2-naphtholate-3,6-disulfonate trianion (fully deprotonated form) reacts 4 × 10⁸ to 8 × 10⁸ times faster than the 2-naphthol-3,6-disulfonate dianion [1]. This pH-sensitive reactivity differential directly informs process optimization for maximizing coupling efficiency in industrial azo dye synthesis.

azo coupling kinetics diazonium ion reactivity dye synthesis optimization

Comparative Fluorescence Quantum Yield: R Acid Disulfonate vs. 1-Naphthol-2-sulfonate

In aqueous medium, the disulfonate derivative 2-naphthol-3,6-disulfonic acid (2NpDS) exhibits a moderate fluorescence quantum yield of 0.3, predominantly originating from its anionic form, compared to a quantum yield of 0.1 for the monosulfonate analog 1-naphthol-2-sulfonic acid (1NpS) under identical conditions [1]. This three-fold difference in emission efficiency is attributable to the additional sulfonate group in the 3,6-disulfonate structure, which alters electronic distribution and excited-state dynamics relative to the monosulfonated counterpart.

fluorescence spectroscopy quantum yield fluorescent probes

HPLC Purity Analysis: Quantification of R Salt Impurities in Commercial Food Dye Formulations

An HPLC method developed for the determination of starting materials in the food dye New Coccine (R-102) established detection limits of 0.001% for each impurity and achieved recoveries of 99.1-103.5% across all analytes [1]. Notably, in ten commercial R-102 samples analyzed under optimized gradient conditions (L-column ODS, 0.02M ammonium acetate/acetonitrile gradient, 238 nm detection), residual R salt (RS) and Schaeffer's salt (SS) were not detected (N.D.), while G salt (GS) ranged from 0.044-0.284% and naphthionic acid (NA) from 0.013-0.196% [1].

HPLC analysis purity determination food dye quality control

Industrial Isolation Process: High-Yield R Salt Purification via Aniline Complexation

A patented industrial process enables the isolation of R salt (disodium salt of 2-naphthol-3,6-disulfonic acid) in pure form and high yield from sulfonation product mixtures containing R acid and its isomers, particularly G acid [1]. The method involves dissolving the sulfonation mixture in water (0.005-0.04 gram moles R acid per 100 mL solution), reacting with aniline (0.5-3 gram moles per mole R acid) in the presence of sodium ions at 70-90°C, cooling to precipitate the tri-sodium monoaniline salt of R acid, then converting back to R salt via sodium hydroxide treatment and aniline removal by steam distillation [1]. This aniline complexation strategy exploits the differential complexation behavior of R acid versus G acid and other sulfonated isomers.

R salt purification sulfonation mixture separation industrial isolation

Optimal Application Scenarios for 3-Hydroxynaphthalene-2,7-disulphonic Acid: Where Verifiable Differentiation Drives Scientific and Industrial Value


pH-Controlled Azo Coupling for Maximized Dye Yield

In industrial azo dye synthesis where coupling efficiency directly determines process economics, the pH-dependent reactivity profile of 3-hydroxynaphthalene-2,7-disulphonic acid must be explicitly controlled. The trianion form reacts 4-8 × 10⁸ times faster than the dianion form with heteroaromatic diazonium ions [4]. Process chemists and production engineers should maintain reaction pH sufficiently alkaline to ensure complete deprotonation of the hydroxyl group and both sulfonic acid moieties, thereby maximizing the population of the reactive trianion species and achieving near-instantaneous coupling kinetics essential for high-throughput industrial dye manufacturing.

Fluorescent Probe Development Requiring High Quantum Yield in Aqueous Media

For analytical methods or biosensing applications where detection sensitivity in aqueous environments is paramount, 2-naphthol-3,6-disulfonic acid offers a quantifiable advantage over monosulfonated naphthol probes. The disulfonate derivative demonstrates a fluorescence quantum yield of 0.3 in aqueous medium, three-fold higher than the 0.1 value observed for 1-naphthol-2-sulfonic acid under identical conditions [4]. Researchers developing fluorescence-based assays, environmental sensors, or intracellular pH probes should prioritize the disulfonate derivative when higher emission intensity and improved signal-to-noise ratios are required for sensitive detection.

Food Dye Quality Control via Validated HPLC Impurity Profiling

For quality assurance laboratories responsible for certifying food-grade azo dyes such as New Coccine (R-102), the validated HPLC methodology enables quantitative tracking of R salt and related sulfonated starting materials at detection limits of 0.001% [4]. Procurement specifications should require that residual R salt levels in finished dye products fall below this detection threshold, consistent with the finding that all ten commercial samples tested showed no detectable R salt (N.D.) while G salt impurities ranged from 0.044-0.284% [4]. This method provides the analytical framework for batch release testing and regulatory compliance documentation.

High-Purity R Salt Procurement via Aniline Complexation Purification

When procuring R salt (disodium 3-hydroxynaphthalene-2,7-disulfonate) for color-critical applications requiring consistent coupling behavior, specifications should mandate purification via the aniline complexation route detailed in U.S. Patent 3,875,216 [4]. This patented process achieves complete separation of R salt from co-produced G acid and other sulfonated isomers by selectively precipitating the tri-sodium monoaniline salt of R acid at 70-90°C in defined concentration ranges (0.005-0.04 mol R acid/100 mL), followed by sodium hydroxide reconversion and steam distillation aniline removal [4]. Procurement of material isolated through this method ensures freedom from G acid contamination that would otherwise compromise red dye chromaticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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